2,4-Dichloro-D-phenylalanine
CAS No.: 114872-98-9
Cat. No.: VC21537828
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114872-98-9 |
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Molecular Formula | C9H9Cl2NO2 |
Molecular Weight | 234.08 g/mol |
IUPAC Name | (2R)-2-amino-3-(2,4-dichlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Standard InChI Key | GWHQTNKPTXDNRM-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
2,4-Dichloro-D-phenylalanine is characterized by its molecular formula C9H9Cl2NO2 and a molecular weight of 234.079 g/mol . As the name suggests, this compound is a derivative of phenylalanine, featuring chlorine atoms at positions 2 and 4 of the phenyl ring. The D-configuration refers to its stereochemistry, which is opposite to the naturally occurring L-phenylalanine found in proteins.
Physical Properties
The physical properties of 2,4-Dichloro-D-phenylalanine include:
Property | Value | Source |
---|---|---|
Molecular Formula | C9H9Cl2NO2 | |
Molecular Weight | 234.079 g/mol | |
Density | 1.5±0.1 g/cm³ | |
Boiling Point | 368.1±42.0 °C at 760 mmHg | |
Flash Point | 176.4±27.9 °C | |
CAS Number | 114872-98-9 |
The compound's relatively high boiling and flash points suggest thermal stability, which is beneficial for various chemical synthesis applications where heat may be applied.
Structural Characteristics
The structure of 2,4-Dichloro-D-phenylalanine features:
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An amino acid backbone with a carboxylic acid group and an amino group
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A dichlorinated phenyl ring with chlorine atoms at positions 2 and 4
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D-configuration at the alpha carbon, giving it different stereochemical properties compared to the L-form
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A side chain that provides both hydrophobic character and unique reactivity due to the chlorine substituents
Derivatives and Protected Forms
2,4-Dichloro-D-phenylalanine serves as a precursor for several important derivatives used in peptide chemistry and pharmaceutical research.
Fmoc-Protected Derivative
Fmoc-2,4-dichloro-D-phenylalanine is a protected form widely used in solid-phase peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during peptide coupling reactions.
Key applications of this derivative include:
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Peptide synthesis, particularly in creating complex peptide structures with high purity and yield
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Drug development targeting specific diseases including cancer and metabolic disorders
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Bioconjugation processes for attaching biomolecules to drugs or imaging agents
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Neuroscience research to understand neurotransmitter systems
Boc-Protected Derivative
Boc-2,4-dichloro-D-phenylalanine (CAS: 114873-12-0) is another important protected form of the compound . The Boc (tert-butyloxycarbonyl) protecting group offers different chemical stability properties compared to Fmoc protection.
This derivative has applications in:
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Peptide synthesis, particularly for developing therapeutic agents
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Cancer research, where its unique structure allows incorporation of specific functionalities that enhance biological activity
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Biochemical studies investigating protein interactions and enzyme mechanisms
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Development of specialized materials used in drug delivery systems
Comparison with Other Phenylalanine Forms
Understanding 2,4-Dichloro-D-phenylalanine requires contextualizing it within the broader family of phenylalanine compounds.
Functional Differences
The addition of chlorine atoms to the phenyl ring significantly alters the electronic properties, reactivity, and lipophilicity of the compound compared to unmodified phenylalanine. These modifications can:
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Enhance binding to specific targets
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Alter metabolic stability
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Increase membrane permeability
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Provide sites for further chemical modification
Research Applications
2,4-Dichloro-D-phenylalanine and its derivatives have found numerous applications in scientific research and pharmaceutical development.
Peptide Chemistry
As a building block in peptide synthesis, 2,4-Dichloro-D-phenylalanine allows researchers to create peptides with altered properties . The dichlorinated phenyl ring can:
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Enhance binding to specific receptors
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Increase metabolic stability of peptides
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Alter the conformational preferences of peptide structures
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Provide unique physicochemical properties to the resulting peptides
Pharmaceutical Research
In drug development, the compound serves as a valuable intermediate for creating novel therapeutic candidates . Its applications include:
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Development of targeted cancer therapeutics
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Creation of peptidomimetic drugs
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Design of enzyme inhibitors
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Exploration of structure-activity relationships in drug candidates
Biochemical Studies
Researchers use 2,4-Dichloro-D-phenylalanine and its derivatives to investigate fundamental biochemical processes , including:
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Protein-protein interactions
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Enzyme mechanism studies
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Receptor binding analyses
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Structure-function relationships in biological systems
Future Research Directions
Based on the current applications of 2,4-Dichloro-D-phenylalanine, several promising research directions emerge:
Pharmaceutical Development
The unique properties of 2,4-Dichloro-D-phenylalanine make it valuable for developing:
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Novel peptide therapeutics with enhanced stability
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Targeted cancer drugs utilizing its specific binding properties
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Peptidomimetics that can overcome traditional limitations of peptide drugs
Advanced Materials
The compound's chemical properties suggest potential applications in:
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Development of specialized drug delivery systems
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Creation of biomaterials with specific functions
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Design of peptide-based nanomaterials
Analytical Methods
As analytical chemistry continues to advance, 2,4-Dichloro-D-phenylalanine may find increased use in:
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Chromatographic separations of complex mixtures
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Quality control processes in pharmaceutical manufacturing
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Structural probes for protein analysis
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